Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate is a complex organic compound with notable applications in medicinal chemistry. This compound features a unique structure that integrates a pteridine moiety, which is significant in various biochemical pathways, particularly in the context of drug design and development.
The compound is identified by its Chemical Abstracts Service (CAS) number 65757-04-2 and can be sourced from chemical suppliers specializing in pharmaceutical intermediates and research chemicals. It is often studied for its potential therapeutic applications, especially in oncology.
This compound falls under the category of antimetabolites, which are substances that interfere with the normal metabolic processes of cells, particularly those involved in nucleic acid synthesis. Its structural components suggest it may have properties similar to established drugs like methotrexate, which is used in cancer therapy.
The synthesis of Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate involves several key steps:
The reaction conditions must be optimized for yield and purity, including temperature control and reaction time. Purification techniques such as recrystallization or chromatography are often employed to isolate the final product.
Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate has a molecular formula of and a molecular weight of approximately 497.5 g/mol. Its structure includes:
Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate can participate in several chemical reactions:
The mechanism of action for Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate likely involves inhibition of dihydrofolate reductase (DHFR), similar to methotrexate. This inhibition disrupts folate metabolism and subsequently affects DNA synthesis in rapidly dividing cells, making it a candidate for cancer treatment.
Studies indicate that compounds with structural similarities to this molecule exhibit significant cytotoxicity against various cancer cell lines, reinforcing its potential therapeutic applications.
Dimethyl 2-[[4-[(2-imino-1,3-dimethyl-4-oxo-pteridin-6-y)methylamino]benzoyl]amino]pentanedioate is expected to be a solid at room temperature with moderate solubility in polar solvents like water and methanol due to its ionic nature.
Key chemical properties include:
Dimethyl 2-[[4-[ (2-imino -1 ,3-dimethyl -4 -oxo -pteridin -6 -yl)methylamino ]benzoyl ]amino ]pentanedioate has several potential applications:
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4